Monosodium glutamate

Catalog No.
S536020
CAS No.
142-47-2
M.F
C5H8NNaO4
M. Wt
169.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monosodium glutamate

CAS Number

142-47-2

Product Name

Monosodium glutamate

IUPAC Name

sodium;(4S)-4-amino-5-hydroxy-5-oxopentanoate

Molecular Formula

C5H8NNaO4

Molecular Weight

169.11 g/mol

InChI

InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1/p-1/t3-;/m0./s1

InChI Key

LPUQAYUQRXPFSQ-DFWYDOINSA-M

SMILES

C(CC(=O)O)C(C(=O)[O-])N.[Na+]

Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Freely soluble in water; practically insoluble in ethanol or ether
SPARINGLY SOL IN ALCOHOL
73.9 G PER 100 ML WATER @ 25 °C; IT IS PRACTICALLY INSOL IN OIL OR ORGANIC SOLVENTS
In water, 385,000 ppm at 25 °C

Synonyms

Accent, Glutamate, Sodium, Monosodium Glutamate, MSG, Sodium Glutamate, Vestin

Canonical SMILES

C(CC(=O)[O-])C(C(=O)O)N.[Na+]

Isomeric SMILES

C(CC(=O)[O-])[C@@H](C(=O)O)N.[Na+]

Description

The exact mass of the compound Monosodium glutamate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 68° f (ntp, 1992)freely soluble in water; practically insoluble in ethanol or ether385 mg/ml at 25 °csparingly sol in alcohol73.9 g per 100 ml water @ 25 °c; it is practically insol in oil or organic solventsin water, 385,000 ppm at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135529. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food additives. However, this does not mean our product can be used or applied in the same or a similar way.

MSG and Taste Perception

Glutamate, the core component of MSG, is one of the five basic tastes recognized by humans, known as umami. Umami translates to "savory" and complements the other four tastes: sweet, sour, salty, and bitter [1]. Research explores how MSG interacts with taste receptors on the tongue, influencing taste perception and potentially enhancing overall palatability of food [2].

Understanding taste perception can be valuable for developing healthier and more flavorful food options.

[1] ()[2] ()

MSG and Potential Health Benefits

Some research suggests potential benefits of MSG consumption. Studies have investigated MSG's role in:

  • Salt Reduction

    MSG can enhance flavor perception, potentially allowing for reduced sodium intake in food without compromising taste [3]. This could be a valuable strategy for individuals with dietary sodium restrictions.

  • Appetite Regulation

    Some research suggests MSG may play a role in regulating appetite and promoting feelings of satiety [4]. This could be beneficial for weight management strategies.

  • Neurological Function

    Early research explored the possibility of using MSG in the treatment of neurological conditions like hepatic coma [5]. However, more research is required in this area.

Monosodium glutamate is a sodium salt derived from glutamic acid, an amino acid that occurs naturally in various foods, including tomatoes and cheese. It is widely recognized for its ability to enhance flavor, particularly in savory dishes, and is commonly used as a food additive. The chemical formula for monosodium glutamate is C5H8NO4NaC_5H_8NO_4Na, and it typically exists as a white crystalline solid at room temperature, with no distinct odor. Monosodium glutamate was first isolated by Japanese chemist Kikunae Ikeda in 1908 while he was studying the flavor of kombu, a type of edible seaweed used in Japanese cuisine .

Glutamic acid is a neurotransmitter in the brain, but MSG does not readily cross the blood-brain barrier []. Instead, MSG interacts with taste receptors on the tongue, particularly those for umami. Umami receptors detect savory flavors, and MSG enhances the perception of these flavors in food [].

Physical and Chemical Properties

  • Appearance: White, odorless, crystalline powder [].
  • Melting point: 232°C [].
  • Solubility: Highly soluble in water [].
  • Stability: Stable at room temperature, decomposes at high heat [].

MSG has been extensively studied by regulatory bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the U.S. Food and Drug Administration (FDA) consider MSG generally safe when consumed at typical levels [, ].

Monosodium glutamate dissociates in water into sodium cations (Na+Na^+) and glutamate anions (C5H8NO4C_5H_8NO_4^-). This dissociation is crucial for its function as a flavor enhancer. When heated above 232°C, monosodium glutamate decomposes, releasing toxic fumes that include nitrogen and sodium oxides. The compound can also participate in Maillard reactions when exposed to high temperatures in the presence of sugars, contributing to browning in cooked foods .

Monosodium glutamate can be synthesized through several methods:

  • Hydrolysis: This method involves the hydrolysis of vegetable proteins using hydrochloric acid, breaking down peptide bonds to release glutamic acid, which is then neutralized with sodium hydroxide.
  • Chemical Synthesis: This involves using acrylonitrile as a precursor. The chemical reaction leads to the formation of monosodium glutamate but is less common compared to fermentation methods.
  • Bacterial Fermentation: Currently, most monosodium glutamate is produced via bacterial fermentation. This method utilizes carbohydrates from sources like sugar beets or cane and ammonia. Specific strains of bacteria, such as Corynebacterium, are used to convert these substrates into L-glutamate, which is then neutralized with sodium ions .

Monosodium glutamate is primarily used as a flavor enhancer in various food products. Its applications include:

  • Savory Snacks: Chips and crackers often contain monosodium glutamate to enhance taste.
  • Soups and Sauces: It is commonly added to soups, gravies, and sauces for a richer flavor.
  • Processed Foods: Many pre-packaged meals and condiments utilize monosodium glutamate to improve palatability.
  • Restaurant Cooking: Chefs often use it to intensify the umami flavor profile of dishes .

Several compounds share similarities with monosodium glutamate in terms of structure or function:

CompoundChemical FormulaUnique Features
Disodium inosinateC10H12N4Na2O8PC_{10}H_{12}N_4Na_2O_8PEnhances umami flavor; often used alongside MSG
Disodium guanylateC10H12N5NaO7PC_{10}H_{12}N_5NaO_7PSimilar applications as disodium inosinate
Sodium chlorideNaClNaClCommon salt; enhances flavors but lacks umami taste
Calcium gluconateC12H22CaO14C_{12}H_{22}CaO_{14}Used as a mineral supplement; less flavor enhancement
Potassium glutamateC5H8KNO4C_5H_8KNO_4Similar structure but potassium-based

Monosodium glutamate stands out due to its specific role as an umami enhancer, which is not replicated by common table salt or mineral supplements like calcium gluconate .

High Performance Thin Layer Chromatography and High Performance Liquid Chromatography with Fluorescence Detection represent two fundamental chromatographic approaches for monosodium glutamate quantification, each offering distinct advantages and limitations for analytical applications [1] [2].

High Performance Thin Layer Chromatography Methodology

High Performance Thin Layer Chromatography employs aluminum plates precoated with silica gel 60 GF254 as the stationary phase, characterized by significantly smaller particle sizes (5-6 micrometers) compared to conventional thin layer chromatography [2] [3]. The optimized mobile phase composition consists of methanol, chloroform, and formic acid in a 5:5:1 volumetric ratio, providing superior resolution for glutamate separation [2]. The detection methodology involves postchromatographic derivatization using 1% ninhydrin solution, followed by densitometric scanning at 485 nanometers in absorbance mode [2] [4].

The retention factor (Rf) value for monosodium glutamate using this High Performance Thin Layer Chromatography system is consistently 0.64, demonstrating excellent reproducibility across multiple analyses [2] [4]. The linear detection range spans from 400 to 1000 nanograms per spot, with detection limits reaching 100-500 picograms for absorption detection and 5-10 picograms for fluorescence detection [3] [4]. Sample volumes required are minimal, typically 0.1-0.5 microliters per application, enabling analysis of limited sample quantities [3].

High Performance Liquid Chromatography with Fluorescence Detection Methodology

High Performance Liquid Chromatography with Fluorescence Detection utilizes a C18 reversed-phase column (150 millimeters × 4.6 millimeters, 2.7 micrometers particle size) for chromatographic separation [5]. The mobile phase comprises 10 millimolar phosphate buffer solution at pH 5.90 combined with methanol in a 75:25 volumetric ratio, maintained at a flow rate of 0.6 milliliters per minute [5]. Pre-column derivatization with o-phthaldialdehyde is essential for fluorescence detection, generating highly fluorescent isoindole derivatives [5].

The retention time for derivatized monosodium glutamate is 4.80 minutes, providing rapid analysis capabilities [5]. The linear calibration range extends from 1 to 50 micrograms per milliliter with a correlation coefficient of 0.9999, demonstrating exceptional linearity [5]. The limit of detection is 0.015 micrograms per milliliter, while the limit of quantification reaches 0.050 micrograms per milliliter [5].

Comparative Performance Analysis

High Performance Thin Layer Chromatography offers significant advantages in simultaneous sample processing capability, accommodating up to 36-72 samples per plate compared to sequential single-sample analysis in High Performance Liquid Chromatography with Fluorescence Detection [3] [6]. The analysis time for High Performance Thin Layer Chromatography ranges from 3-20 minutes with separation distances of 3-6 centimeters, while High Performance Liquid Chromatography with Fluorescence Detection requires 15-30 minutes per sample [3] [5].

Detection sensitivity favors High Performance Liquid Chromatography with Fluorescence Detection, particularly for trace-level quantification in complex food matrices [5]. The fluorescence detection provides superior signal-to-noise ratios and enhanced selectivity compared to densitometric detection in High Performance Thin Layer Chromatography [7] [5]. However, High Performance Thin Layer Chromatography excels in cost-effectiveness, requiring minimal solvent consumption and offering disposable stationary phases that eliminate carryover effects [3] [6].

Method Validation Parameters

Both methodologies demonstrate excellent precision and accuracy for monosodium glutamate quantification. High Performance Thin Layer Chromatography exhibits relative standard deviations below 2% for replicate analyses, while High Performance Liquid Chromatography with Fluorescence Detection achieves relative standard deviations below 1.5% [2] [5]. Recovery studies indicate quantitative extraction efficiencies ranging from 95-105% for both techniques across various food matrices [5] [4].

The selectivity of High Performance Liquid Chromatography with Fluorescence Detection surpasses High Performance Thin Layer Chromatography due to the specificity of fluorescence detection and chromatographic resolution [5]. However, High Performance Thin Layer Chromatography provides visual confirmation of separation quality and enables parallel analysis of standards and samples on the same plate [2] [3].

Spectroscopic Analysis: Nuclear Magnetic Resonance and Fourier Transform Infrared Spectral Fingerprinting

Nuclear Magnetic Resonance and Fourier Transform Infrared spectroscopy provide complementary structural characterization capabilities for monosodium glutamate, offering molecular-level insights into atomic environments and vibrational fingerprints [8] [9] [10].

Nuclear Magnetic Resonance Spectroscopic Characterization

Proton Nuclear Magnetic Resonance spectroscopy of monosodium glutamate reveals characteristic chemical shift patterns spanning 1.8-4.3 parts per million, corresponding to the glutamate carbon skeleton [11] [12]. The α-proton appears as a triplet around 3.7 parts per million, while the β and γ methylene protons exhibit complex multipicity patterns between 2.0-2.5 parts per million [12]. The coupling constants provide detailed information about molecular conformation and intramolecular interactions [13].

Carbon-13 Nuclear Magnetic Resonance spectroscopy enables comprehensive analysis of all five carbon positions in the glutamate framework [13]. The carboxylate carbons (C1 and C5) resonate between 170-185 parts per million, while the α-carbon appears around 55 parts per million [13]. The β and γ carbons exhibit chemical shifts between 25-35 parts per million, providing complete structural elucidation [13].

Advanced Nuclear Magnetic Resonance Techniques

Oxygen-17 Nuclear Magnetic Resonance spectroscopy represents a particularly powerful technique for monosodium glutamate characterization, capable of resolving all eight oxygen sites in the monohydrate crystal structure [9] [14]. Using double rotation and multiple quantum Nuclear Magnetic Resonance experiments at ultrahigh magnetic fields (18.8-35.2 Tesla), individual oxygen environments can be distinguished despite chemical shifts spanning only approximately 50 parts per million [9] [14] [15].

The quadrupolar coupling constants for oxygen-17 nuclei in monosodium glutamate monohydrate range from 6.6 to 7.1 megahertz, with asymmetry parameters between 0.83 and 0.90 [15]. These parameters provide detailed information about the local electric field gradients and molecular geometry around each oxygen site [9] [15].

Two-dimensional Nuclear Magnetic Resonance techniques enhance structural analysis capabilities [13]. Correlation spectroscopy reveals proton-proton coupling networks, while heteronuclear multiple bond correlation experiments establish long-range carbon-proton connectivities [13]. Nuclear Overhauser effect spectroscopy provides spatial proximity information crucial for conformational analysis [13].

Fourier Transform Infrared Spectral Fingerprinting

Fourier Transform Infrared spectroscopy generates unique molecular fingerprints for monosodium glutamate through characteristic vibrational absorption patterns [10] [16] [17]. The spectrum exhibits diagnostic absorption bands spanning the mid-infrared region from 4000 to 400 wavenumbers [10].

The hydroxyl stretching region (3500-3200 wavenumbers) displays broad, intense absorption corresponding to crystalline water and carboxylic acid functionality [10] [17]. This region provides critical information about the hydration state and hydrogen bonding networks within the crystal structure [18].

Carboxylate Vibrational Characteristics

The carboxylate functionality produces the most diagnostic Fourier Transform Infrared absorption features for monosodium glutamate [10] [18]. Asymmetric carboxylate stretching occurs around 1650-1550 wavenumbers, while symmetric stretching appears at lower frequencies around 1450-1350 wavenumbers [18]. The frequency separation between these modes correlates with the coordination environment of the sodium cation [10].

Carbon-oxygen stretching vibrations in the 1200-1000 wavenumber region provide additional confirmation of carboxylate functionality [18]. These bands exhibit characteristic splitting patterns that distinguish between chelating and bridging coordination modes of the carboxylate groups [17].

Amino Acid Backbone Vibrations

The amino acid backbone contributes several diagnostic absorption features to the Fourier Transform Infrared spectrum [18]. Carbon-hydrogen bending vibrations appear around 1450-1350 wavenumbers, overlapping with nitrogen-hydrogen bending modes [18]. Carbon-nitrogen stretching occurs in the 950-850 wavenumber region, providing confirmation of the amino acid structure [17].

Metal-oxygen vibrations associated with sodium-carboxylate coordination appear in the low-frequency region below 600 wavenumbers [18]. These bands are particularly diagnostic for distinguishing monosodium glutamate from the free acid form and other metal salts [10].

Quantitative Analysis Applications

Both Nuclear Magnetic Resonance and Fourier Transform Infrared spectroscopy enable quantitative analysis of monosodium glutamate in complex matrices [19] [20]. Nuclear Magnetic Resonance integration provides absolute quantification when appropriate internal standards are employed [19] [12]. Fourier Transform Infrared peak intensity measurements correlate linearly with concentration over wide dynamic ranges [20] [18].

The fingerprint region of Fourier Transform Infrared spectra (1500-900 wavenumbers) contains numerous overlapping absorption bands that collectively provide unique identification capabilities [18] [21]. Multivariate analysis techniques applied to this spectral region enable discrimination between closely related compounds and detection of adulterants [18].

Mass Spectrometric Profiling of Monosodium Glutamate Degradation Products

Mass spectrometric analysis reveals complex degradation pathways of monosodium glutamate under various conditions, generating multiple breakdown products with distinct molecular signatures and formation mechanisms [22] [23] [24].

Thermal Degradation Pathways

Thermal decomposition of monosodium glutamate monohydrate occurs through two primary mass-loss processes involving crystalline water elimination and intramolecular dehydration reactions [23]. The first stage removes structural water molecules around 100-150°C, while the second stage involves intramolecular cyclization reactions at elevated temperatures exceeding 200°C [23].

Pyroglutamic acid formation represents the predominant thermal degradation pathway, occurring through cyclization of the amino acid side chain [23] [24]. This process yields a molecular ion at mass-to-charge ratio 129, with characteristic fragmentation producing base peaks at mass-to-charge ratios 84 and 102 [24]. The cyclization reaction proceeds via nucleophilic attack of the amino group on the γ-carboxyl carbon, eliminating water and forming a five-membered ring structure [23].

Electrospray Ionization Artifacts

Liquid chromatography-tandem mass spectrometry analysis reveals significant in-source degradation of monosodium glutamate during electrospray ionization [24]. Free glutamic acid and glutamine undergo spontaneous cyclization to pyroglutamic acid within the ionization source, with conversion rates ranging from 33% to nearly 100% depending on fragmentor voltage settings [24].

The extent of in-source cyclization exhibits strong dependence on instrumental parameters, particularly fragmentor voltage and source temperature [24]. Optimization studies demonstrate that fragmentor voltages below 10 volts minimize artifact formation while maintaining adequate sensitivity for quantitative analysis [24]. Isotopic internal standards prove essential for correcting these systematic errors in metabolomic applications [24].

Oxidative Degradation Products

Under oxidative conditions, monosodium glutamate undergoes deamination to form α-ketoglutaric acid (molecular weight 146 daltons) [25]. This transformation involves enzymatic or chemical oxidation of the amino group, producing characteristic mass spectral fragmentation patterns with base peaks at mass-to-charge ratios 101 and 128 [26].

Further oxidative degradation yields succinic acid (molecular weight 118 daltons) through decarboxylation and chain shortening reactions [27]. The mass spectrum exhibits diagnostic fragment ions at mass-to-charge ratios 73 and 101, corresponding to loss of carboxyl groups and formation of cyclic intermediates [28].

Maillard Reaction Products

Monosodium glutamate participates in Maillard browning reactions when heated in the presence of reducing sugars [29] [30]. These reactions generate complex mixtures of volatile and non-volatile compounds, including pyrazine derivatives and advanced glycation end products [29].

Mass spectrometric analysis identifies specific Maillard products including 2,5-dimethylpyrazine and methylpyrazine, formed through cyclization and dehydration of amino-sugar adducts [29]. These compounds exhibit characteristic mass spectral fragmentation patterns that enable their identification in processed food matrices [29].

Analytical Method Development

Robust liquid chromatography-tandem mass spectrometry methods enable sensitive detection and quantification of monosodium glutamate degradation products [22] [31]. Selected reaction monitoring provides highly specific detection with limits of quantification in the microgram per kilogram range for most degradation products [22].

Hydrophilic interaction liquid chromatography proves particularly effective for separating polar degradation products [26]. The mobile phase composition typically employs acetonitrile-water gradients with formic acid modifiers to enhance ionization efficiency and chromatographic resolution [26] [32].

Degradation Product Formation Kinetics

Temperature-dependent studies reveal complex kinetic behavior for monosodium glutamate degradation reactions [23] [25]. Activation energies for thermal decomposition exhibit non-Arrhenius behavior, with values ranging from 0.60 to 107.16 kilocalories per mole depending on the temperature range and reaction mechanism [25].

The degradation kinetics follow nucleation-dependent polymerization mechanisms in some cases, exhibiting characteristic lag phases followed by rapid product formation [25]. These kinetic patterns provide insights into the molecular mechanisms underlying thermal stability and processing effects in food applications [23] [27].

Matrix Effects and Interferences

Complex food matrices significantly influence degradation product formation and detection [31] [33]. Matrix components can catalyze or inhibit specific degradation pathways, leading to altered product distributions compared to pure compound studies [34].

Sample preparation protocols must account for these matrix effects through appropriate extraction and cleanup procedures [31]. Solid-phase extraction and protein precipitation methods prove effective for removing interfering compounds while preserving degradation product integrity [33].

Sensor-Based Detection Systems for Food Matrix Applications

Sensor-based detection systems for monosodium glutamate in food matrices encompass diverse technological approaches, including electrochemical biosensors, immunosensors, and conductivity-based devices, each optimized for specific analytical requirements and food applications [35] [36] [37].

Electrochemical Biosensor Technologies

Glutamate oxidase-based electrochemical biosensors represent the most widely developed sensor technology for monosodium glutamate detection [36] [38] [39]. These devices exploit the enzymatic oxidation of glutamate to α-ketoglutarate, consuming molecular oxygen and producing hydrogen peroxide as a detectable electroactive species [36] [38].

Advanced electrode modifications enhance sensor performance through incorporation of nanomaterials and conductive polymers [37] [38]. Gold-platinum nanoparticles deposited on screen-printed electrodes, combined with carboxylated graphene oxide and multiwalled carbon nanotubes, achieve detection limits as low as 0.14 micromolar with linear ranges extending from 2 micromolar to 16 millimolar [38].

The enzymatic reaction mechanism follows Michaelis-Menten kinetics, with apparent Km values ranging from 0.4 to 1.9 millimolar depending on enzyme immobilization conditions [40]. Optimal sensor performance occurs at pH 7.0 ± 2 and temperature 25°C ± 2°C, with response times typically under 500 seconds [38] [40].

Glutamate Dehydrogenase-Based Systems

Alternative enzymatic approaches employ glutamate dehydrogenase with nicotinamide adenine dinucleotide as cofactor [37] [41]. These sensors detect the electrochemical oxidation of enzymatically generated reduced nicotinamide adenine dinucleotide, providing indirect measurement of glutamate concentration [37].

The detection mechanism involves three sequential reactions: enzymatic reduction of nicotinamide adenine dinucleotide to reduced nicotinamide adenine dinucleotide, mediator-facilitated electron transfer, and electrochemical oxidation at the electrode surface [41]. Mediators such as Meldola's Blue enable operation at low applied potentials (+100 millivolts), reducing interference from electroactive compounds [41].

Sensitivity values reach 433 microamperes per millimolar per square centimeter with detection ranges spanning 0.2-250 micromolar [41]. Response times are exceptionally rapid (within 3 seconds), making these sensors suitable for real-time monitoring applications [41].

Immunosensor Technology

Immunosensors for monosodium glutamate detection utilize specific antibody-antigen interactions to achieve highly selective recognition [42] [43]. Gold nanoparticles decorated on molybdenum disulfide/chitosan nanocomposites provide conductive matrices for antibody immobilization through carbodiimide coupling chemistry [42] [43].

These immunosensors demonstrate exceptional analytical performance with detection limits of 0.03 micromolar and linear ranges from 0.05-200 micromolar [43]. The high specificity of antibody recognition provides excellent selectivity against interfering compounds commonly present in food matrices [42].

Surface modification protocols involve sequential deposition of conductive nanomaterials followed by covalent antibody attachment [43]. Electrochemical characterization using cyclic voltammetry, differential pulse voltammetry, and electrochemical impedance spectroscopy confirms successful sensor fabrication [42] [43].

Nanofiber-Based Sensor Platforms

Electrospun nanofiber matrices offer unique advantages for enzyme immobilization and sensor design [39] [44]. Poly-ε-caprolactone and chitosan nanofibers modified with dendrimer-intercalated montmorillonite provide high surface area substrates for glutamate oxidase attachment [39] [44].

Poly(amidoamine) generation 1 dendrimers facilitate multipoint enzyme binding through abundant amino functionality [39]. The resulting sensors exhibit detection limits of 1.045 micromolar with linear ranges from 0.0025-0.175 millimolar [39]. Recovery percentages in tomato soup samples reach 103.125%, demonstrating excellent accuracy in complex food matrices [39].

Conductivity-Based Detection Systems

Portable conductivity sensors exploit the ionic nature of monosodium glutamate for detection in liquid food samples [35]. These devices measure electrical conductivity and total dissolved solids as indicators of glutamate concentration [35].

The detection principle relies on electrolyte formation when monosodium glutamate dissolves in aqueous media [35]. Electrode configurations typically employ paired platinum or gold electrodes separated by approximately 1 centimeter [35]. Applied voltages generate measurable current responses proportional to ionic strength [35].

Calibration studies in meatball soup and chicken soup demonstrate linear responses across concentration ranges relevant to food applications [35]. However, selectivity limitations arise from interference by other ionic species present in complex food matrices [35].

Food Matrix Applications and Validation

Sensor performance in real food matrices requires extensive validation to account for matrix effects and interferences [38] [39] [43]. In vivo detection capabilities have been demonstrated for tomato analysis, with impedance-based correction algorithms compensating for tissue resistance variations [38].

Application studies encompass diverse food products including beef bouillon cubes, soy sauce, tomato sauce, and various Asian cuisine preparations [41] [39]. Comparative analysis with established chromatographic methods validates sensor accuracy, with typical coefficients of variation below 5% [41] [40].

Stability studies indicate sensor lifetimes exceeding 28 days for enzymatic systems and over 60 days for dual-enzyme configurations [40] [44]. Storage conditions at 4°C under vacuum significantly extend operational lifetime while maintaining analytical performance [40].

Integration with Point-of-Care Technologies

Modern sensor designs target integration with portable instrumentation for field applications [35] [39]. Miniaturized potentiostats and wireless communication capabilities enable real-time data transmission and remote monitoring [38].

The development trajectory emphasizes cost-effective, disposable sensor formats suitable for routine quality control applications [41] [44]. Screen-printed electrode platforms provide standardized, reproducible substrates compatible with mass production requirements [37] [38].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Monosodium glutamate appears as white or off-white crystalline powder with a slight peptone-like odor. pH (0.2% solution)7.0. (NTP, 1992)
White, practically odourless crystals or crystalline powder
White solid; [Merck Index] Fine colorless crystals; MSDSonline]

Color/Form

White free flowing crystals or crystalline powder
Forms rhombic prisms when crystallized from wate

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

169.03510202 g/mol

Monoisotopic Mass

169.03510202 g/mol

Boiling Point

225 °C (decomposes)

Heavy Atom Count

11

Taste

Meaty taste comes from contaminants in crude glutamates; sweet-saline taste in large concn; no flavor in small quantity
A 1% concn or more is liable to produce a sweetish taste.

Density

26.2 (saturated water solution at 20 °C)

Odor

Practically odorless

Decomposition

When heated to decomposition it emits toxic fumes of oxides of /nitrogen and sodium oxide/.

Appearance

Solid powder

Melting Point

450 °F (Decomposes) (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W81N5U6R6U
C3C196L9FG

Related CAS

28826-18-8

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 374 of 379 companies (only ~ 1.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Therapeutic Uses

One of the FLAVORING AGENTS used to impart a meat-like flavor. Medically it has been used to reduce blood ammonia levels in ammoniacal azotemia, therapy of hepatic coma, in psychosis, and mental retardation.

MeSH Pharmacological Classification

Flavoring Agents

Mechanism of Action

L-Glutamate and GABA supposedly act as excitatory and inhibitory transmitters, respectively, in the central nervous system. Glutamate is also involved in the synthesis of proteins. /Glutamate/

Pictograms

Irritant

Irritant

Impurities

Monosodium glutamate is contaminated by sodium chloride, but as a food flavoring material this is generally of no consequence.
Limits of impurities: Chlorides, 0.2%; Arsenic, 3 ppm (as As); Heavy metals, 20 ppm; Lead, 10 ppm

Other CAS

68187-32-6
68187-33-7
68187-34-8
142-47-2

Absorption Distribution and Excretion

Glutamate is absorbed from the gut by an active transport system specific for amino acids. This process is saturable, can be competitively inhibited, and is dependent on sodium ion concentration... . During intestinal absorption, a large proportion of glutamic acid is transaminated and consequently alanine levels in portal blood are elevated. If large amounts of glutamate are ingested, portal glutamate levels increase ... . This elevation results in increased hepatic metabolism of glutamate, leading to release of glucose, lactate, glutamine, and other amino acids, into systemic circulation ... . The pharmacokinetics of glutamate depend on whether it is free or incorporated into protein, and on the presence of other food components. Digestion of protein in the intestinal lumen and at the brush border produces a mixture of small peptides and amino acids; di-and tri-peptides may enter the absorptive cells where intracellular hydrolysis may occur, liberating further amino acids. Defects are known in both amino acid and peptide transport ... .. Glutamic acid in dietary protein, together with endogenous protein secreted into the gut, is digested to free amino acids and small peptides, both of which are absorbed into mucosal cells where peptides are hydrolyzed to free amino acids and some of the glutamate is metabolized. Excess glutamate and other amino acids appear in portal blood. As a consequence of the rapid metabolism of glutamate in intestinal mucosal cells and in the liver, systemic plasma levels are low, even after ingestion of large amounts of dietary protein. /Glutamic acid/
... Intestinal and hepatic metabolism results in elevation of levels in systemic circulation only after extremely high doses given by gavage (>30mg/kg body weight). Ingestion of monosodium glutamate (MSG) was not associated with elevated levels in maternal milk, and glutamate did not readily pass the placental barrier. Human infants metabolized glutamate similarly to adults.
Oral administration of pharmacologically high doses of glutamate results in elevated plasma levels. The peak plasma glutamate levels are both dose and concentration dependent ... . When the same dose (1 g/kg b.w.) of monosodium glutamate (MSG) was administered by gavage in aqueous solution to neonatal rats, increasing the concentration from 2% to 10% caused a five-fold increase in the plasma area under curve; similar results were observed in mice ... . Conversely, when MSG (1.5 g/kg b.w.) was administered to 43-day-old mice by gavage at varying concentrations of 2 to 20% w/v, no correlation could be established between plasma levels and concentration ...
Administration of a standard dose of 1 g/kg b.w. MSG by gavage as a 10% w/v solution resulted in a marked increase of plasma glutamate in all species studied. Peak plasma glutamate levels were lowest in adult monkeys (6 times fasting levels) and highest in mice (12-35 times fasting levels). Age-related differences between neonates and adults were observed; in mice and rats, peak plasma levels and area under curve were higher in infants than in adults while in guinea pigs the converse was observed.
For more Absorption, Distribution and Excretion (Complete) data for MONOSODIUM GLUTAMATE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Glutamic acid is metabolized in the tissues by oxidative deamination ... or by transamination with pyruvate to yield oxaloacetic acid ... which, via alpha-ketoglutarate, enters the citric acid cycle ... .. Quantitatively minor but physiologically important pathways of glutamate metabolism involve decarboxylation to gamma-aminobutyrate (GABA) and amidation to glutamine ... . Decarboxylation to GABA is dependent on pyridoxal phosphate, a coenzyme of glutamic acid decarboxylase ..., as is glutamate transaminase. Vitamin B6-deficient rats have elevated serum glutamate levels and delayed glutamate clearance ... . /Glutamic acid/
Oral dose of 1 g/kg monosodium glutamate given to rats was followed by only a small rise in plasma pyroglutamate levels. No incr of pyroglutamate or glutamate brain levels was observed under these conditions.

Associated Chemicals

Monosodium L-glutamate monohydrate;6106-04-3

Wikipedia

Monosodium_glutamate

Drug Warnings

The large doses of sodium glutamate required for the treatment of hepatic encephalopathy may result in dangerous alkalosis and hypokalemia ... important to keep close control on the electrolyte balance during therapy.
Injections of sodium glutamate should be given with caution to patients with hepatic cirrhosis, impaired renal function, or liver disease not associated with hyperammonemia.
Food and Environmental Agents: Effect on Breast-Feeding: Monosodium glutamate: None. /from Table 7/

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Food Additives -> FLAVOUR_ENHANCER; -> JECFA Functional Classes
Cosmetics -> Hair conditioning

Methods of Manufacturing

For industrial production of MSG, molasses and starch hydrolysate are generally used at present as raw materials. ... Ammonium salts and urea are used as nitrogen sources for both microbial growth and product formation. The culture medium becomes acidic because of assimilation of ammonium ions and formation of l-glutamic acid. Gaseous ammonia is used advantageously to maintain neutral pH and to avoid dilution of the broth, because it contains neither hydroxyl ions nor water. ... Progress in fermentation technology has made it possible to raise the accumulation and the yield of l-glutamic acid above 100 g/L and 60%, respectively. The pH of the fermentation broth is adjusted to 3.2 to recover l-glutamic acid crystals, which are then converted to MSG by the same method as in the extraction process.
Alkaline hydrolysis of the waste liquor from beet sugar refining; similar hydrolysis of wheat or corn gluten; organic synthesis based on acrylonitrile.
FERMENTATION OF GLUCOSE PREPARATIONS UTILIZING A NITROGEN SOURCE
By fermentation of carbohydrate sources such as sugar beet molasses. By hydrolysis of vegetable proteins. Waste from beet-sugar molasses by acid hydrolysis. By action of Micrococcus glutamicus upon a carbohydrate and subsequent partial neutralization.

General Manufacturing Information

L-Glutamic acid, sodium salt (1:1): ACTIVE
A unique characteristic of the product is its ability to incr salivation.
The flavor of /sulfur-containing cmpd/ ... is usually depressed by the presence of MSG.
In unsalted chicken bouillon the minimum perceptible taste is lowered to 0.015%, & in carbonated beverages, to only 0.002%.
Product analysis: calories: 2.88 per g; free moisture: not more than 0.1%; not more than 0.1% as sodium chloride.
For more General Manufacturing Information (Complete) data for MONOSODIUM GLUTAMATE (8 total), please visit the HSDB record page.

Analytic Laboratory Methods

A FLUOROMETRIC METHOD WAS USED TO DETERMINE MONOSODIUM GLUTAMATE IN FOODS.
NIOSH Method: 173. Analyte: Sodium. Matrix: Air. Procedure: Atomic absorption spectrophotometry. This method has a detection limit of 0.0002 and sensitivity of 0.015 ug/mL. The working range for a precision better than 3% RSD/CV is 0.05-1.0 ug/mL. Interference: Spectral, ionization, chemical and physical interferences. /Sodium/
NIOSH Method: 7300. Analyte: Sodium. Matrix: Air. Procedure: Inductively coupled argon plasma, atomic emission spectroscopy. For sodium this method has an estimated detection limit of 10 ng/ml sample. The precision/RSD and the recovery are not determined. Applicability: The working range of this method is 0.005 to 2.0 mg/cu m for each element in a 500 liter air sample. Interferences: Spectral interferences. /Sodium/
Method 3111-Metals A. Direct Aspiration Atomic Absorption Spectrometry is used for the determination of sodium in water and wastewater. Using air/acetylene as the flame gas at a wavelength of 589.0 nm, the detection limit is 0.002 mg/L, with a sensitivity of 0.015 mg/L, at an optimum concentration range of 0.03-1 mg/L. /Sodium/
For more Analytic Laboratory Methods (Complete) data for MONOSODIUM GLUTAMATE (11 total), please visit the HSDB record page.

Storage Conditions

Store in airtight containers.

Interactions

Monosodium glutamate (MSG) administered intraperitoneally /for 10 days/ at a dose of 4 mg/g bw markedly increase malondialdehyde (MDA) formation in the liver, the kidney and brain of rats. Simultaneous administration of VIT C, VIT E and quercetin to MSG-treated rats significantly reduced this increase in MDA induced by MSG. VIT E reduced lipid peroxidation mostly in the liver followed by VIT C and then quercetin, while VIT C and quercetin showed a greater ability to protect the brain from membrane damage than VIT E. The decreased glutathione (GSH) level elicited by MSG in the three organs corresponded with marked increase in the activity of glutathione-S-transferase (GST). While MSG increased (p < 0.001) the activities of superoxide dismutase and catalase in the liver, it decreased significantly the activities of these enzymes in the kidney and the brain. The three antioxidants were effective at ameliorating the effects of MSG on GSH levels and the enzymes in the three organs examined. While MSG increased the activity of glucose-6-phosphatase in the liver and kidneys of rats (p < 0.001), the activity of the enzyme was abysmally low in the brain. There were marked increases in the activities of alanine aminotransferase, aspartate aminotransferase and gamma-glutamyl transferase in rats treated with MSG. The antioxidants tested protected against MSG-induced liver toxicity significantly. MSG at a dose of 4 mg/g significantly (p < 0.01) induced the formation of micronucleated polychromatic erythrocytes (MNPCEs). Co-treatment of rats with VIT C and quercetin inhibited the induction of MNPCEs by MSG (p < 0.001) ...

Dates

Last modified: 08-15-2023
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